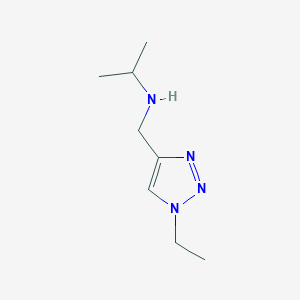

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine is a secondary amine featuring a 1,2,3-triazole core substituted with an ethyl group at the N1 position and a propan-2-amine moiety via a methyl linker at the C4 position. This compound belongs to a class of triazole derivatives widely explored in medicinal chemistry due to their versatility in drug design, particularly in click chemistry applications for functionalizing pharmacophores .

Preparation Methods

The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.

-

Synthetic Routes

Step 1: Synthesis of the azide precursor.

Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.

-

Reaction Conditions

- The reaction is typically carried out in an aqueous medium at room temperature.

- Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.

-

Industrial Production Methods

- Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

This method is widely used for constructing triazole rings. For analogous compounds, CuAAC involves reacting alkynes with azides in the presence of copper catalysts (e.g., CuSO₄·5H₂O or CuI) under basic conditions. For example, 1H-1,2,3-triazole derivatives are synthesized by reacting alkynes with sodium azide, followed by copper-mediated cyclization .

Nucleophilic Substitution and Cycloaddition

A two-step process involves:

-

Formation of triazole precursors : Reacting alkynes with sodium azide to form azides.

-

Cycloaddition : Combining azides with alkynes in the presence of copper catalysts to form triazoles.

For instance, 1-ethyl-1H-1,2,3-triazole derivatives are generated via this pathway, followed by alkylation with amines .

Multi-Component Reactions

A three-component reaction in hexafluoroisopropanol (HFIP) synthesizes triazoles by combining aldehydes, nitroalkanes, and sodium azide. This method forms C–C and C–N bonds sequentially in a single pot, enabling direct synthesis of N-substituted triazoles .

Reaction Conditions and Key Reagents

The synthesis often employs specific reagents and conditions to optimize yields and selectivity:

Functional Group Reactivity

The compound’s reactivity stems from two critical moieties:

-

Triazole ring : Engages in cycloaddition reactions (e.g., click chemistry) and serves as a versatile scaffold for further functionalization .

-

Propan-2-amine backbone : Participates in nucleophilic substitution or coupling reactions (e.g., with acylating agents) .

Comparative Analysis of Analogous Compounds

Table 1 compares the structural and synthetic features of similar triazole-amine derivatives:

Biological Activity and Mechanistic Insights

While direct data for this compound is limited, analogous triazole derivatives exhibit:

Scientific Research Applications

N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:

-

Chemistry

- Used as a ligand in coordination chemistry to stabilize metal complexes.

- Employed in “click” chemistry for the synthesis of various bioactive molecules.

-

Biology

- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

- Studied for its role in bioconjugation and labeling of biomolecules.

-

Medicine

- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

- Evaluated for its antimicrobial and antiviral properties.

-

Industry

- Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.

- Applied in the synthesis of dyes and photographic materials.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.

- It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.

-

Pathways Involved

- The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.

- The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Key Structural and Functional Insights

Substituent Effects on Triazole N1: Ethyl vs. Benzyl groups enhance binding to hydrophobic enzyme pockets (e.g., AChE) and increase anticancer activity . Phenyl: Introduces aromatic interactions, improving target affinity in π-rich environments .

C4 Functionalization: Propan-2-amine: The target’s secondary amine may facilitate hydrogen bonding with biological targets, though activity is likely modulated by substituent size. Thiadiazole/Nitrofuran: Electron-withdrawing groups (e.g., nitrofuran) enhance anti-parasitic activity by promoting redox cycling in pathogens . Quinazolinone: A planar heterocycle enabling intercalation with DNA or enzyme active sites, contributing to apoptosis induction .

Pharmacological Implications: Anti-leishmanial Activity: Benzyl-thiadiazole-nitrofuran hybrids exhibit IC50 values in the nanomolar range, outperforming nitrothiophene analogs . AChE Inhibition: Benzyl-triazole-quinazolinones mimic donepezil’s interactions with catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of AChE . Cytotoxicity: Bulkier substituents (e.g., benzamide) correlate with higher anticancer activity, likely due to enhanced membrane permeability and protein binding .

Biological Activity

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine is a triazole-containing compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

Molecular Characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1467240-57-8 |

| Molecular Formula | C₉H₁₈N₄ |

| Molecular Weight | 182.27 g/mol |

| Appearance | Powder |

The compound has a molecular structure characterized by a triazole ring, which is known for its diverse biological activities. The presence of the ethyl group and the propan-2-amine moiety contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing triazole rings can inhibit various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism.

Antitumor Activity

A notable study demonstrated the antitumor potential of triazole derivatives, including this compound. The compound was synthesized and subjected to cytotoxicity assays against several cancer cell lines. Results indicated a promising reduction in cell viability, suggesting that this compound may be a candidate for further development in cancer therapy .

Neuroprotective Effects

Triazole derivatives have also been investigated for their neuroprotective effects. In a study focusing on acetylcholinesterase (AChE) inhibition, certain triazole compounds exhibited potent activity. Although specific data on this compound is limited, the structural similarities to other effective inhibitors suggest potential in treating neurodegenerative diseases .

Synthesis and Evaluation

In one study, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these, this compound was included in a broader investigation into structure–activity relationships (SAR). The findings indicated that modifications to the triazole ring could enhance biological activity .

Structure–Activity Relationship (SAR)

The SAR analysis revealed that the introduction of different substituents on the triazole ring significantly affects the compound's biological properties. For example, variations in alkyl chain length and branching influenced both antimicrobial and antitumor activities. This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine, and how can its purity be optimized?

- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, a related triazole derivative was prepared by reacting an alkyne-functionalized amine with an azide in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate) . Post-synthesis purification via column chromatography (e.g., silica gel with n-hexane/EtOAc gradients) yields pure products. Purity optimization requires careful solvent selection and temperature control during crystallization .

Q. Which spectroscopic techniques are critical for characterizing N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, the triazole proton typically resonates at δ 7.3–8.0 ppm, while methyl groups in the propan-2-amine moiety appear as singlets near δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions).

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .

Q. How can solubility challenges for this compound in aqueous media be addressed?

- Methodology : Co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., hydrochloride salt formation) improve solubility. For instance, analogous triazole-amines were recrystallized from EtOAc to enhance stability in polar solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in CuAAC-based synthesis of triazole-amine derivatives?

- Methodology :

- Catalyst Loading : Reduce Cu(I) catalyst concentration to <5 mol% to minimize side reactions while maintaining reactivity .

- Solvent Effects : Use toluene or THF for better regioselectivity compared to DMF .

- Temperature : Reactions at 0°C (for sensitive substrates) or 60°C (for faster kinetics) can be tested, with yields monitored via TLC .

Q. What strategies resolve contradictory NMR data for structurally similar triazole-amine derivatives?

- Methodology :

- Variable-Temperature NMR : Resolve overlapping peaks by cooling samples to –40°C to slow conformational exchange .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Use SHELXL or SHELXTL for definitive structural validation (e.g., bond angles and torsional conformations) .

Q. How do substituents on the triazole ring influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Electrochemical Studies : Cyclic voltammetry can reveal redox-active behavior linked to the triazole’s electron-withdrawing/donating groups .

Q. What are the implications of steric hindrance in functionalizing the propan-2-amine moiety?

- Methodology :

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

PSUZUQXAILCNOX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=N1)CNC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.